molecular formula C15H16N4O B485770 2-Amino-3-[(4-butoxybenzylidene)amino]-2-butenedinitrile CAS No. 497060-47-6

2-Amino-3-[(4-butoxybenzylidene)amino]-2-butenedinitrile

Cat. No.: B485770
CAS No.: 497060-47-6
M. Wt: 268.31g/mol
InChI Key: BNJAHKRXYYDKSJ-NHCILGORSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-[(4-butoxybenzylidene)amino]-2-butenedinitrile is an organic compound characterized by its unique structure, which includes an amino group, a butoxybenzylidene moiety, and a butenedinitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-[(4-butoxybenzylidene)amino]-2-butenedinitrile typically involves the condensation of 4-butoxybenzaldehyde with 2-amino-3-butenedinitrile. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of starting materials, the condensation reaction, and subsequent purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives with modified amino groups.

    Reduction: Primary amines derived from the reduction of nitrile groups.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Amino-3-[(4-butoxybenzylidene)amino]-2-butenedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition or activation, and receptor binding. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-Amino-3-[(4-methoxybenzylidene)amino]-2-butenedinitrile
  • 2-Amino-3-[(4-ethoxybenzylidene)amino]-2-butenedinitrile
  • 2-Amino-3-[(4-propoxybenzylidene)amino]-2-butenedinitrile

Comparison: Compared to its analogs, 2-Amino-3-[(4-butoxybenzylidene)amino]-2-butenedinitrile is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity. The butoxy group may enhance the compound’s lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.

Properties

IUPAC Name

(Z)-2-amino-3-[(4-butoxyphenyl)methylideneamino]but-2-enedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-2-3-8-20-13-6-4-12(5-7-13)11-19-15(10-17)14(18)9-16/h4-7,11H,2-3,8,18H2,1H3/b15-14-,19-11?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJAHKRXYYDKSJ-NHCILGORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C=N/C(=C(/C#N)\N)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.